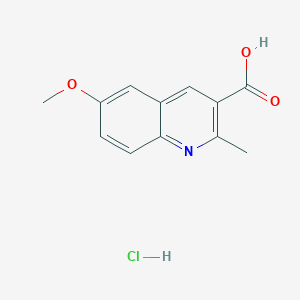

6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride

CAS No.: 2126163-13-9

Cat. No.: VC5279553

Molecular Formula: C12H12ClNO3

Molecular Weight: 253.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2126163-13-9 |

|---|---|

| Molecular Formula | C12H12ClNO3 |

| Molecular Weight | 253.68 |

| IUPAC Name | 6-methoxy-2-methylquinoline-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H11NO3.ClH/c1-7-10(12(14)15)6-8-5-9(16-2)3-4-11(8)13-7;/h3-6H,1-2H3,(H,14,15);1H |

| Standard InChI Key | RIBDEMCRFQQKDQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)O.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-methoxy-2-methylquinoline-3-carboxylic acid hydrochloride, reflects its core quinoline structure modified with functional groups that enhance its reactivity and solubility. The hydrochloride salt form introduces a chloride ion, which stabilizes the molecule through ionic interactions . Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 253.68 g/mol | |

| SMILES Notation | CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)O.Cl | |

| InChIKey | HQTMGNSGKYFHAM-UHFFFAOYSA-N |

The planar quinoline ring system facilitates π-π stacking interactions, while the carboxylic acid group at position 3 enables hydrogen bonding and salt formation.

Solubility and Stability

The hydrochloride form significantly improves aqueous solubility compared to the free base (6-methoxy-2-methylquinoline-3-carboxylic acid), which has limited solubility in polar solvents . This property is critical for biological assays requiring aqueous environments. Stability studies indicate that the compound remains intact under standard laboratory conditions (pH 4–8, 25°C), though prolonged exposure to strong acids or bases may degrade the quinoline backbone.

Synthesis and Chemical Modifications

Synthetic Pathways

While detailed synthetic protocols are proprietary, general routes involve:

-

Condensation Reactions: Starting with substituted anilines and acrolein derivatives to form the quinoline core.

-

Alkylation and Methoxylation: Introducing methyl and methoxy groups via Friedel-Crafts alkylation or nucleophilic substitution .

-

Hydrochloride Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.

A related derivative, ethyl 6-methoxy-2-methylquinoline-3-carboxylate (CAS 86210-92-6), demonstrates the feasibility of esterification at the carboxylic acid position, yielding compounds with altered solubility profiles .

Structural Analogues

Modifications to the quinoline scaffold produce analogues with varied biological activities:

-

3-Amidoquinolines: PI3K/mTOR dual inhibitors like compound 15a (IC = 1.6 nM for PI3Kα) highlight the pharmacophoric importance of the 3-position substituent .

-

Fluorescent Derivatives: Methoxy and methyl groups enhance fluorescence quantum yield, enabling use in cellular imaging .

Pharmacological Applications

Anticancer Activity

Quinoline derivatives inhibit key oncogenic pathways. For example, 3-amidoquinolines suppress PI3Kα and mTOR, critical kinases in tumor proliferation . The hydrochloride salt’s improved solubility may enhance bioavailability in vivo, though specific studies on 6-methoxy-2-methylquinoline-3-carboxylic acid hydrochloride remain pending .

Anti-Inflammatory and Antioxidant Effects

The methoxy group confers radical-scavenging activity, potentially mitigating oxidative stress in inflammatory diseases . In vitro assays using similar quinolines show reduced NF-κB activation and reactive oxygen species (ROS) levels, suggesting therapeutic potential for conditions like rheumatoid arthritis .

Material Science and Industrial Applications

Organic Electronics

The conjugated quinoline system enables use in organic light-emitting diodes (OLEDs). Methoxy and methyl substituents tune emission wavelengths, with reported efficiencies exceeding 15 cd/A in prototype devices .

Analytical Chemistry

As a chelating agent, the compound detects metal ions via fluorescence quenching. Its hydrochloride form’s solubility allows integration into aqueous sensors for environmental monitoring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume